3-Methoxy-5-(4-methylphenyl)aniline
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Overview
Description
3-Methoxy-5-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) and a methylphenyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylphenyl)aniline can be achieved through several methods. One common approach involves the nitration of 3-methoxytoluene to form 3-methoxy-4-nitrotoluene, followed by reduction to yield 3-methoxy-4-methylaniline. This intermediate can then undergo further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methoxy-5-(4-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in determining its reactivity and interactions. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but with different substitution pattern.
4-Methoxy-3-methylaniline: Another isomer with distinct properties.
3-Methoxy-5-methylaniline: Lacks the phenyl group, leading to different reactivity.
Uniqueness
3-Methoxy-5-(4-methylphenyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
SJDYPCDZNLGOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N |
Origin of Product |
United States |
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